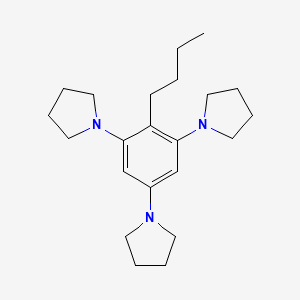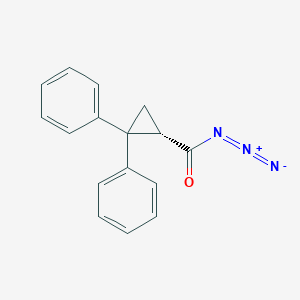
2-Chloro-3-(4-methylanilino)-N-phenylbut-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(4-methylanilino)-N-phenylbut-2-enamide is an organic compound that belongs to the class of anilines Anilines are aromatic amines that are widely used in the synthesis of dyes, pharmaceuticals, and agrochemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(4-methylanilino)-N-phenylbut-2-enamide typically involves the following steps:
Nitration and Reduction of Arenes: The starting material, 2-chloro-4-methylaniline, can be synthesized through the nitration of 2-chlorotoluene followed by reduction of the nitro group to an amino group.
Formation of Diazonium Salt: The 2-chloro-4-methylaniline is then diazotized using sodium nitrite in an acidic medium (H₂SO₄) to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is coupled with N-phenylbut-2-enamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by diazotization and coupling reactions. These processes are typically carried out in specialized reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-(4-methylanilino)-N-phenylbut-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted anilines depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-3-(4-methylanilino)-N-phenylbut-2-enamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Chloro-3-(4-methylanilino)-N-phenylbut-2-enamide involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
62772-78-5 |
|---|---|
Formule moléculaire |
C17H17ClN2O |
Poids moléculaire |
300.8 g/mol |
Nom IUPAC |
2-chloro-3-(4-methylanilino)-N-phenylbut-2-enamide |
InChI |
InChI=1S/C17H17ClN2O/c1-12-8-10-15(11-9-12)19-13(2)16(18)17(21)20-14-6-4-3-5-7-14/h3-11,19H,1-2H3,(H,20,21) |
Clé InChI |
SIKOSTHUMSIAHT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=C(C(=O)NC2=CC=CC=C2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


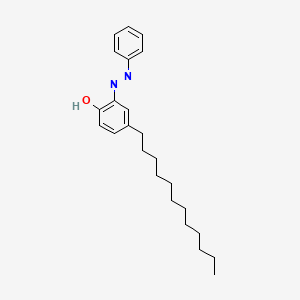
![N,N-Dimethyl-7-[methyl(octyl)amino]-3H-phenothiazin-3-iminium chloride](/img/structure/B14514755.png)
![1-[2-(Trimethylsilyl)oxiran-2-yl]cyclohexan-1-ol](/img/structure/B14514758.png)
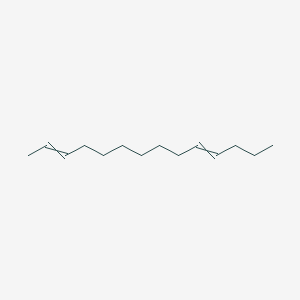
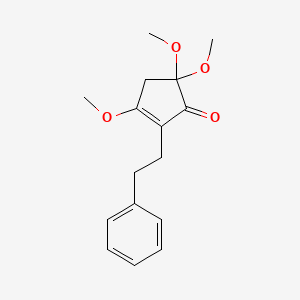
![Phenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14514771.png)
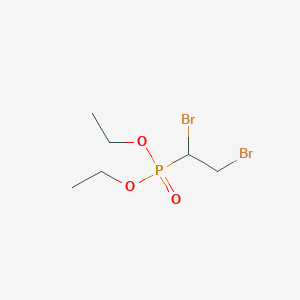
![4-({2-Hydroxy-4-[(4-hydroxybenzoyl)oxy]butoxy}carbonyl)benzoate](/img/structure/B14514787.png)
![2-[(2,2-Dichloroethenyl)carbamoyl]phenyl dodecanoate](/img/structure/B14514788.png)

